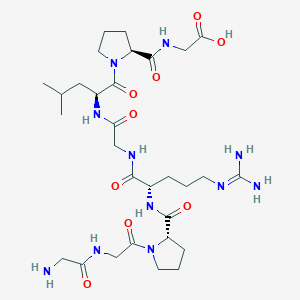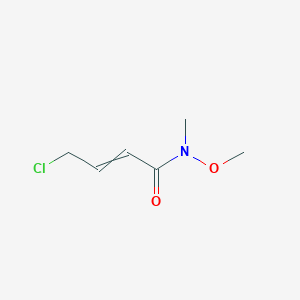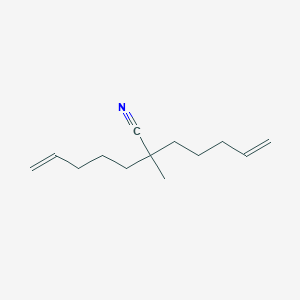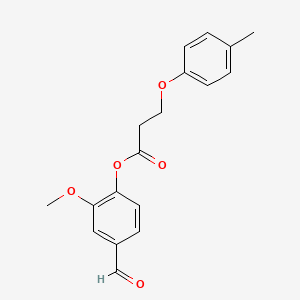
(2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is a chiral epoxide compound that features both chlorophenyl and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of a chlorophenyl and fluorophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as enzymes or receptors, due to its unique structural features.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-(2-Chlorophenyl)-2-(4-bromophenyl)oxirane-2-carbonitrile
- (2S,3R)-3-(2-Chlorophenyl)-2-(4-methylphenyl)oxirane-2-carbonitrile
- (2S,3R)-3-(2-Chlorophenyl)-2-(4-nitrophenyl)oxirane-2-carbonitrile
Uniqueness
The uniqueness of (2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both chlorophenyl and fluorophenyl groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
922730-01-6 |
|---|---|
Fórmula molecular |
C15H9ClFNO |
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14H/t14-,15-/m1/s1 |
Clave InChI |
HVVFNACWRZKXEX-HUUCEWRRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(C#N)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(C#N)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)


![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)





![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
